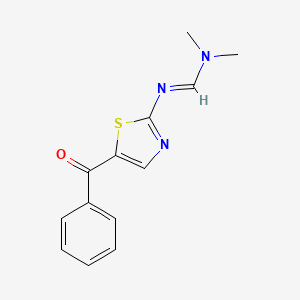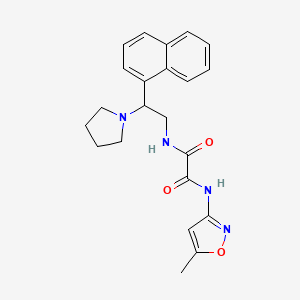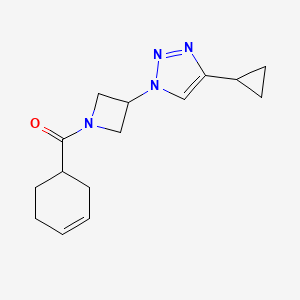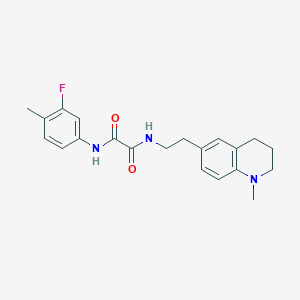![molecular formula C23H18FN7O2 B2558109 2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1005950-25-3](/img/structure/B2558109.png)
2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
Research has highlighted the development of radioligands for positron emission tomography (PET) imaging, focusing on compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, which are selective ligands of the translocator protein (18 kDa). For instance, DPA-714, a compound designed with a fluorine atom in its structure, enables labeling with fluorine-18 for in vivo imaging using PET. This compound and its derivatives, synthesized in a series of steps from DPA-713, have shown significant yields and specific radioactivities, indicating their potential for high-resolution in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Neuroinflammation Imaging
A novel series of pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker of neuroinflammatory processes. The derivatives displayed subnanomolar affinity for TSPO, comparable to DPA-714. Some were radiolabeled with fluorine-18, and their biodistribution investigated through PET imaging in rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).
Synthesis and Evaluation for Peripheral Benzodiazepine Receptors
The synthesis of fluoroethoxy and fluoropropoxy substituted compounds related to the pyrazolo[1,5-a]pyrimidineacetamides series resulted in high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs). These compounds, upon radiolabeling with fluorine-18, showed a distribution of radioactivity that paralleled the known localization of PBRs, indicating their relevance in studying neurodegenerative disorders (Fookes et al., 2008).
Anticancer Activity
Compounds derived from 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, with different aryloxy groups attached to the pyrimidine ring, were synthesized and tested for anticancer activity. One compound showed appreciable cancer cell growth inhibition against several cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives were synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activity, showing significant antioxidant properties. This study highlights the potential of these complexes in various biomedical applications, including as antioxidants (Chkirate et al., 2019).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-15-11-20(28-21(32)13-33-18-9-7-16(24)8-10-18)31(29-15)23-19-12-27-30(22(19)25-14-26-23)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQSWIMMUXQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2558031.png)
![1-benzyl-3-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2558032.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)

![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)

![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)

![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2558047.png)

